

protocol for stripping and re-probing western blots for IL-13

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Compound of Interest

Compound Name: HUMAN IL-13

Cat. No.: B1175110

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Technical Support Center: Western Blotting for IL-13

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with detailed protocols and troubleshooting guidance for the stripping and re-probing of Western blots, with a specific focus on the cytokine Interleukin-13 (IL-13).

Frequently Asked Questions (FAQs)

Q1: Why would I need to strip and re-probe a Western blot for IL-13?

Stripping and re-probing is a valuable technique that allows you to test for multiple proteins on a single membrane.^[1] This is particularly useful when:

- Sample is limited: When working with rare or precious protein samples, re-probing conserves your material.^{[1][2][3]}
- Comparing proteins of similar molecular weight: It allows for the detection of different proteins that are too close in size to be resolved by cutting the membrane.
- Analyzing a loading control: After probing for IL-13, you can strip the membrane and re-probe for a housekeeping protein (e.g., GAPDH, β -actin) to confirm equal protein loading across lanes.^[4]

- Optimizing antibody concentrations: You can test different antibody dilutions on the same blot to find the optimal signal-to-noise ratio.[\[2\]](#)

Q2: Is it better to use a PVDF or nitrocellulose membrane for stripping and re-probing?

For stripping and re-probing, a Polyvinylidene difluoride (PVDF) membrane is highly recommended.[\[2\]](#)[\[5\]](#) PVDF membranes are more durable and have a higher protein binding capacity, which leads to better retention of the target protein (IL-13) through multiple stripping and re-probing cycles compared to nitrocellulose.[\[2\]](#)[\[5\]](#)

Q3: Should I use a mild or harsh stripping protocol for IL-13?

For a low-abundance protein like IL-13, it is always recommended to start with a mild stripping protocol.[\[2\]](#)[\[4\]](#) Mild stripping methods, which typically use a low pH glycine-based buffer, are gentler and less likely to remove the blotted IL-13 from the membrane.[\[6\]](#) Harsh methods that involve heating and reducing agents like β -mercaptoethanol are more effective at removing high-affinity antibodies but also carry a greater risk of protein loss.[\[6\]](#) If the mild protocol fails to remove the previous antibodies, you can then proceed to a harsher method.[\[4\]](#)

Q4: How do I know if the stripping procedure was successful?

After stripping, you must verify that the primary and secondary antibodies have been completely removed before re-probing. To do this, incubate the stripped membrane with only the secondary antibody followed by the chemiluminescent substrate. If the stripping was successful, you should see no signal when you image the blot.[\[2\]](#) If bands are still visible, the stripping process needs to be repeated or intensified.[\[2\]](#)

Q5: Can I make quantitative comparisons between blots before and after stripping?

No, it is not advisable to make quantitative comparisons of protein levels from different probing cycles on the same blot.[\[4\]](#)[\[5\]](#) The stripping process inevitably removes some of the transferred protein from the membrane, so the signal intensity for a protein detected after stripping will likely be lower than if it were detected in the first round.[\[5\]](#)[\[7\]](#)

Experimental Protocol: Mild Stripping and Re-probing for IL-13

This protocol is optimized for detecting low-abundance proteins like IL-13 and prioritizes antigen preservation.

Materials:

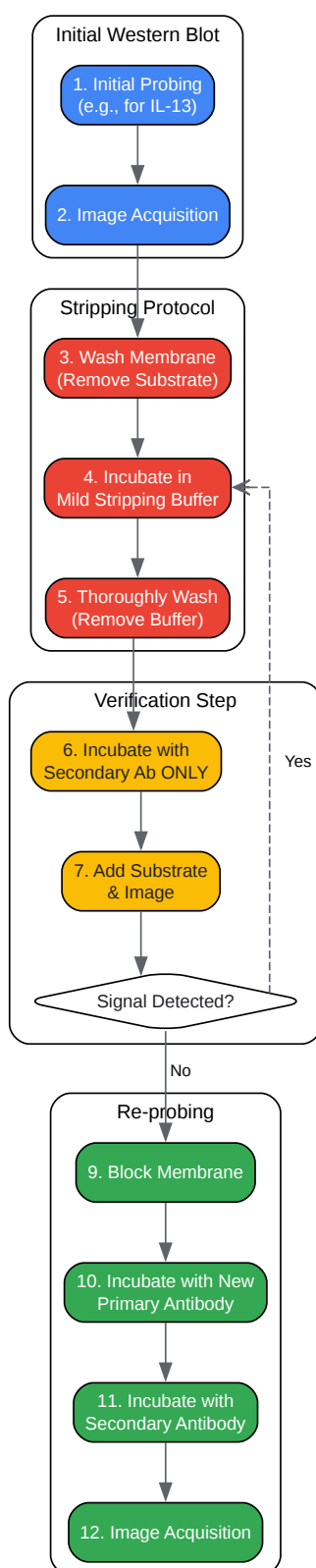
- Mild Stripping Buffer:
 - 15 g Glycine
 - 1 g SDS
 - 10 mL Tween 20
 - Dissolve in 800 mL of deionized water.
 - Adjust pH to 2.2 with HCl.
 - Bring the final volume to 1 L with deionized water.[\[2\]](#)[\[8\]](#)
- Wash Buffer: Tris-Buffered Saline with 0.1% Tween 20 (TBST) or Phosphate-Buffered Saline with 0.1% Tween 20 (PBST).
- Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST/PBST.
- Primary Antibody for IL-13.
- Primary Antibody for loading control (e.g., anti-GAPDH).
- HRP-conjugated Secondary Antibody.
- Chemiluminescent Substrate.

Procedure:

- Initial Probing: Perform Western blotting for IL-13 according to your standard protocol. After imaging, do not let the membrane dry out.
- Wash Membrane: Wash the membrane in TBST for 2 x 5 minutes to remove residual chemiluminescent substrate.

- Stripping:
 - Completely submerge the membrane in Mild Stripping Buffer.
 - Incubate for 10-20 minutes at room temperature with gentle agitation.[9] For high-affinity antibodies, you may need to extend this time or incubate at 37°C for 5-10 minutes.[2]
- Wash Post-Stripping: Wash the membrane thoroughly in TBST for 3 x 5 minutes to remove the stripping buffer.[2]
- Verify Stripping Efficiency:
 - Block the membrane for 30 minutes in Blocking Buffer.
 - Incubate with only the HRP-conjugated secondary antibody for 1 hour.
 - Wash 3 x 5 minutes with TBST.
 - Apply chemiluminescent substrate and image the blot. No signal should be detected. If a signal persists, repeat the stripping step.[2]
- Re-probing:
 - Once stripping is confirmed, wash the membrane again and proceed with your standard Western blot protocol, starting with the blocking step.
 - Incubate with the new primary antibody (e.g., for a loading control), followed by the secondary antibody and detection.

Workflow for Stripping and Re-probing a Western Blot



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Caption: Experimental workflow for stripping and re-probing a Western blot membrane.

Troubleshooting Guide

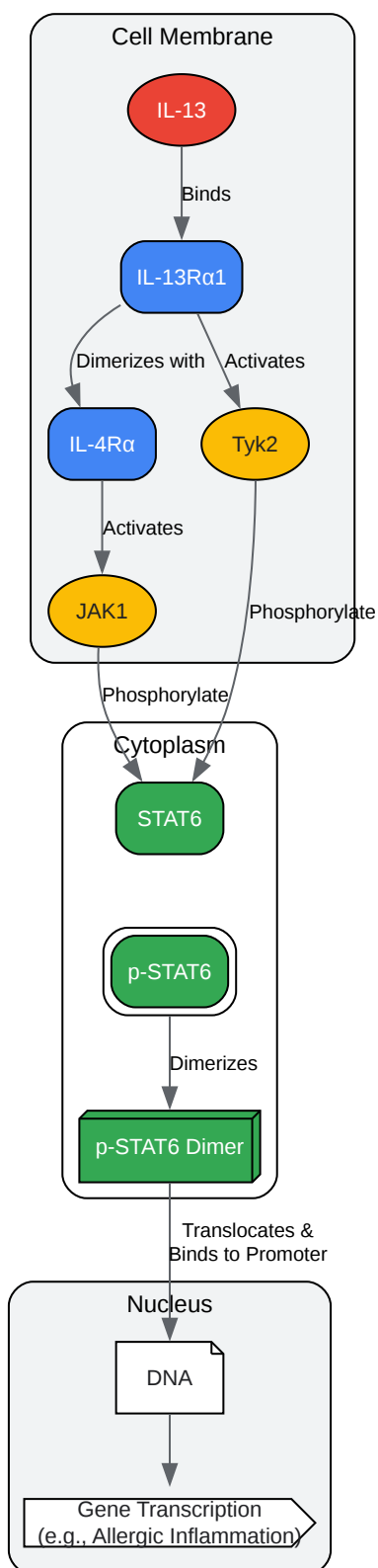
It is crucial to probe for the low-abundance protein (IL-13) first, followed by stripping and re-probing for a more abundant housekeeping protein.[5][7] This ensures that the initial detection has the highest possible sensitivity before any protein is lost during the stripping process.

Problem	Potential Cause(s)	Solution(s)
Weak or No Signal for IL-13 (Initial Blot)	Low abundance of IL-13 in the sample.	- Increase the amount of protein loaded per well (50-100 µg). [10] - Use a more sensitive chemiluminescent substrate.- Concentrate the sample, for example by immunoprecipitation. [11] [12]
Protein degradation.	- Always add protease and phosphatase inhibitors to your lysis buffer. [12] [13] - Use fresh samples and perform lysis on ice. [13] [14]	
Suboptimal antibody concentration.	- Titrate the primary antibody to find the optimal concentration. [12] - Increase the incubation time, for instance, overnight at 4°C. [11]	
Signal Remains After Stripping	Stripping was incomplete.	- Increase the incubation time in the stripping buffer or perform the incubation at 37°C. [2] - If the signal still persists after repeating mild stripping, use a harsh stripping protocol (e.g., with β-mercaptoethanol at 50°C), but be aware of potential protein loss. [4] [8] [15]
High-affinity primary antibody.	- High-affinity antibodies are more difficult to remove. A harsh stripping protocol may be necessary from the outset for these antibodies. [2]	

Weak or No Signal After Re-probing	Loss of protein from the membrane during stripping.	- Ensure you are using a PVDF membrane.[2]- Use the mildest stripping conditions possible that still effectively remove the antibodies.[2]- Avoid repeated stripping cycles if possible.[7]
Incomplete removal of stripping buffer.	- Ensure thorough and extensive washing after the stripping step to remove all traces of the buffer, which can interfere with subsequent antibody binding.[8]	
High Background on Re-probed Blot	Inadequate blocking.	- Ensure the membrane is re-blocked thoroughly before incubating with the new primary antibody.[5]- Increase blocking time or try a different blocking agent (e.g., switch from milk to BSA).[11]
Stripping procedure increased non-specific binding sites.	- Re-blocking is critical after stripping.[6] Consider adding a low concentration of Tween 20 to your antibody dilution buffers.	

IL-13 Signaling Pathway

IL-13 exerts its effects by binding to a receptor complex, which triggers downstream signaling cascades. The primary signaling pathway involves the activation of the JAK/STAT pathway, specifically STAT6.[16][17]



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Caption: Simplified IL-13 signaling pathway via the Type II receptor complex.

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References

- 1. Stripping And Reprobing Western Blot Membrane Problems And Solutions [drugdiscoveryonline.com]
- 2. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Western Blot Stripping Protocol: Membrane Stripping for Reprobing | Bio-Techne [bio-techne.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. How to Strip and Reprobe a Western Blot Membrane [synapse.patsnap.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. abcam.com [abcam.com]
- 9. ウェスタンブロットのストリッピング法とリプロービング法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 11. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. StarrLab - Stripping and Reprobing a Western Blot Membrane [sites.google.com]
- 16. ovid.com [ovid.com]
- 17. Interleukin-13 receptor - Wikipedia [en.wikipedia.org]
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